molecular formula C16H13FN2O B2762763 5-(4-Fluorophenyl)-7-methyl-1,3-dihydro-1,4-benzodiazepin-2-one CAS No. 865654-73-5

5-(4-Fluorophenyl)-7-methyl-1,3-dihydro-1,4-benzodiazepin-2-one

Cat. No. B2762763
CAS RN: 865654-73-5
M. Wt: 268.291
InChI Key: IZTZCVXSBLOCGN-UHFFFAOYSA-N
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Description

Compounds with a benzodiazepinone structure are usually part of the benzodiazepine class of drugs, which are widely used for their sedative and anxiety-reducing effects . The presence of a fluorophenyl group could potentially alter the properties of the compound, possibly affecting its potency, metabolism, or other pharmacokinetic properties .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amino acid (like glycine) with a ketone (like acetophenone) to form a benzodiazepinone structure . The introduction of a fluorophenyl group would likely involve a separate step, possibly involving a reaction with a fluorinating agent .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the compound’s molecular geometry, the types of bonds present, and the compound’s molecular weight .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be studied using various analytical techniques. For example, NMR spectroscopy can be used to monitor the progress of a reaction and identify the products formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the compound’s solubility can be determined using solubility tests, its melting point can be determined using a melting point apparatus, and its molecular weight can be determined using mass spectrometry .

Scientific Research Applications

Synthetic Aspects and Biological Activities

Benzodiazepines, including 5-(4-Fluorophenyl)-7-methyl-1,3-dihydro-1,4-benzodiazepin-2-one, are pivotal in the pharmaceutical industry due to their significant roles in organic synthesis and medicinal chemistry. They exhibit a broad spectrum of biological activities, such as anticonvulsion, anti-anxiety, sedation, and hypnotic effects. Recent reviews have summarized systematic synthetic strategies and significant approaches for the synthesis of benzodiazepines, highlighting their importance in developing biologically active molecules (Teli et al., 2023).

Pharmacological and Synthetic Profiles

The pharmacological profile of benzodiazepines and their derivatives, including 1,5-benzothiazepines, has been extensively reviewed. These compounds are recognized for their versatile bioactivities, such as coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. Such reviews provide a foundation for medicinal chemists to develop new compounds with improved efficacy and safety profiles (Dighe et al., 2015).

Clinical Pharmacology and Anticancer Applications

A significant body of research has focused on the clinical pharmacology of fluorouracil derivatives, including studies on their use in treating various solid tumors. These studies shed light on the potential of benzodiazepine derivatives in enhancing the therapeutic effectiveness of anticancer drugs. Understanding the metabolic pathways and the biomodulation of these compounds could lead to more effective and less toxic cancer treatments (Malet-Martino et al., 2002).

Neurochemical and Behavioral Effects

Research has also explored the neurochemical and behavioral effects of MDMA, a compound structurally related to benzodiazepines, highlighting its impact on serotonin and dopamine neurotransmission. These studies contribute to understanding the complex interactions between benzodiazepine derivatives and neurotransmitter systems, potentially informing the development of new therapeutic agents (Cowan, 2006).

Future Directions

The future directions for research on similar compounds could involve the development of new synthesis methods, the investigation of new potential therapeutic uses, and the study of the compound’s pharmacokinetics and metabolism .

properties

IUPAC Name

5-(4-fluorophenyl)-7-methyl-1,3-dihydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c1-10-2-7-14-13(8-10)16(18-9-15(20)19-14)11-3-5-12(17)6-4-11/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTZCVXSBLOCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CN=C2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-7-methyl-1,3-dihydro-1,4-benzodiazepin-2-one

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